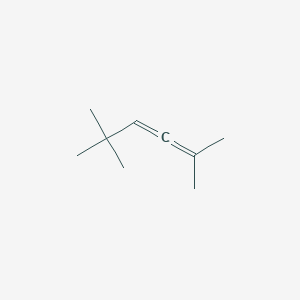

2,5,5-Trimethylhexa-2,3-diene

Description

Contextualization of 2,5,5-Trimethylhexa-2,3-diene as a Substituted Allene (B1206475) System

This compound serves as a specific example of a substituted allene, allowing for a deeper understanding of how substituent patterns influence the properties of the allene core.

The structure of this compound features a central allene system with a methyl group and a hydrogen on one terminal carbon, and two methyl groups and a tert-butyl group on the other. Due to the presence of two different substituents on one of the terminal carbons (a methyl group and a hydrogen), and two different groups on the other (a methyl group and a tert-butyl group), this compound possesses a chiral axis and is therefore a chiral molecule.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C9H16 |

| Molecular Weight | 124.22 g/mol |

| CAS Number | 21020-30-4 |

| Chirality | Chiral (Axial) |

Data sourced from PubChem and other chemical databases. epa.govnih.gov

The substituents on an allene play a critical role in dictating its reactivity. Steric hindrance, the physical blocking of a reaction site by bulky substituents, can influence the regioselectivity of a reaction, determining which of the double bonds is attacked. researchgate.net For instance, a bulky group on one of the terminal carbons can direct an incoming reagent to the less hindered double bond. nih.gov

Electronic effects, which relate to how substituents donate or withdraw electron density, also modulate reactivity. Electron-donating groups can increase the nucleophilicity of the allene system, making it more susceptible to attack by electrophiles. Conversely, electron-withdrawing groups can decrease reactivity towards electrophiles but may open up pathways for nucleophilic attack. The interplay of these steric and electronic factors is a key consideration in predicting the outcome of reactions involving substituted allenes like this compound. acs.org

Structure

3D Structure

Properties

CAS No. |

21020-30-4 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

InChI |

InChI=1S/C9H16/c1-8(2)6-7-9(3,4)5/h7H,1-5H3 |

InChI Key |

XIXAOYUNUKDINI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=CC(C)(C)C)C |

Origin of Product |

United States |

Reactivity and Intrinsic Reaction Mechanisms of 2,5,5 Trimethylhexa 2,3 Diene in Advanced Organic Transformations

Cycloaddition Reactions Involving Allene (B1206475) Moieties

The reactivity of the allenic system in 2,5,5-trimethylhexa-2,3-diene is characterized by the two perpendicular π-systems. This arrangement allows the allene to participate in a variety of cycloaddition reactions, acting as a two-carbon component. The specific substitution on the allene core, particularly the presence of a sterically demanding tert-butyl group, plays a crucial role in directing the approach of reaction partners and influencing the stability of intermediates.

[2+2] Cycloadditions

The [2+2] cycloaddition is a powerful method for the synthesis of four-membered rings, and allenes are excellent substrates for this transformation, yielding valuable methylenecyclobutane (B73084) derivatives. researchgate.net These reactions can be initiated either thermally, photochemically, or through transition metal catalysis.

Under thermal conditions, the [2+2] cycloaddition of an allene with an alkene or alkyne is a stepwise process. According to the Woodward-Hoffmann rules, a concerted [2s+2s] cycloaddition is thermally forbidden. researchgate.net Instead, the reaction proceeds through a diradical intermediate. The formation of this intermediate is the rate-determining step, and its stability is influenced by the substituents on both the allene and the reacting partner. For this compound, the reaction with an alkene would involve the formation of a diradical intermediate where one radical center is on the central carbon of the original allene moiety.

Photochemical [2+2] cycloadditions, on the other hand, can proceed through a concerted [π2s + π2s] pathway upon photoexcitation to the singlet excited state. nih.gov Alternatively, they can occur via a triplet state, which would also involve a diradical intermediate. The specific pathway depends on the photochemical conditions and the nature of the reactants. For instance, the photochemical cycloaddition of alkenes with maleimides has been shown to proceed under different conditions depending on the substitution of the maleimide. nih.gov

The regioselectivity of these reactions with this compound is governed by both steric and electronic factors. The bulky tert-butyl group at one end of the allene system will sterically hinder the approach of the reacting alkene or alkyne, favoring addition to the less substituted double bond of the allene.

Transition metal catalysis offers an alternative and often more selective route for [2+2] cycloadditions of allenes. researchgate.net Various transition metals can catalyze the dimerization of allenes or their cycloaddition with other unsaturated compounds. The mechanism of these reactions often involves the formation of metallacyclic intermediates, which can then undergo reductive elimination to yield the cyclobutane (B1203170) product.

The regioselectivity and stereoselectivity of these metal-catalyzed reactions are highly dependent on the nature of the metal catalyst and the ligands. nih.gov For a trisubstituted allene like this compound, the coordination of the metal to one of the two π-bonds of the allene is the first step. The steric bulk of the tert-butyl group would likely direct the metal to coordinate to the less sterically encumbered double bond. This initial coordination event would then dictate the regiochemical outcome of the subsequent cycloaddition. For example, in the dimerization of a substituted allene, the catalyst can control whether a head-to-head or head-to-tail dimer is formed.

| Catalyst System | Reactant | Major Product Regiochemistry |

| Rh(I) complexes | Alkene | Linear codimer |

| Ni(0) complexes | Alkyne | Cross-dimer |

| Pt(0) complexes | Allene | Head-to-tail dimer |

This table represents typical outcomes for metal-catalyzed [2+2] cycloadditions of substituted allenes and serves as a predictive model for the behavior of this compound.

As mentioned, thermal [2+2] cycloadditions of allenes proceed through diradical intermediates. researchgate.net The reaction of this compound with an alkene, for example, would initiate by the formation of a C-C bond between the central carbon of the allene and one of the alkene carbons, generating a 1,4-diradical. The stability of this diradical is a key factor in determining the reaction's feasibility and outcome.

The substitution pattern of this compound would lead to the formation of a diradical where one radical center is a stabilized tertiary radical. The subsequent ring-closure of this diradical intermediate leads to the final methylenecyclobutane product. It is important to note that rotation around the single bonds in the diradical intermediate can lead to a loss of stereochemistry if the starting alkene is stereochemically defined.

A study on the cycloaddition of substituted allenes with 1,1-dichloro-2,2-difluoroethene provided a model for a two-step, diradical-intermediate cycloaddition of allenes. acs.org This work supports the stepwise nature of these reactions.

[4+2] Cycloadditions (Diels–Alder Type Reactions)

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com While allenes are not dienes in the classical sense, they can participate in Diels-Alder type reactions, typically acting as the two-electron component, or dienophile.

In a Diels-Alder reaction, one of the double bonds of the allene system of this compound can act as the dienophile, reacting with a conjugated diene. nih.govrsc.org The reactivity of the allene as a dienophile is influenced by its substituents. Generally, electron-withdrawing groups on the dienophile accelerate the reaction. libretexts.orglibretexts.org In the case of this compound, the alkyl substituents are weakly electron-donating, which would suggest that it is not a highly activated dienophile for normal electron-demand Diels-Alder reactions.

However, Diels-Alder reactions involving allenes are known, and the regioselectivity is a key consideration. When this compound reacts with an unsymmetrical diene, two regioisomeric products are possible. The outcome is determined by a combination of steric effects and the electronic matching of the diene and dienophile frontier molecular orbitals. The bulky tert-butyl group would be expected to exert significant steric control over the approach of the diene.

When an allene participates as a dienophile, the resulting cyclohexene (B86901) product contains an exocyclic double bond. The reaction of this compound with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene derivative with an ethylidene group.

| Diene | Dienophile | Expected Product Type |

| 1,3-Butadiene | This compound | Substituted (Ethylidene)cyclohexene |

| Cyclopentadiene | This compound | Bicyclic adduct with an exocyclic double bond |

| Furan | This compound | Oxabicyclic adduct |

This table illustrates the expected products from the Diels-Alder reaction where this compound acts as the dienophile.

In situations where both reactants could potentially act as the diene or dienophile, the electronic nature of each becomes critical. Generally, the more electron-rich π-system will function as the diene, and the more electron-deficient one will act as the dienophile. reddit.com

Vinylallenes as Diene Components

Vinylallenes, the class of compounds to which this compound belongs, have been effectively utilized as the four-π-electron component in Diels-Alder reactions for many years. masterorganicchemistry.com The conjugated system formed by the vinyl group and the adjacent double bond of the allene allows it to function as a diene. The presence of the sp-hybridized carbon and the resulting out-of-plane geometry of the substituents on the allene terminus introduce fascinating deviations in reactivity and selectivity compared to standard conjugated dienes. williams.edu

The reactivity of vinylallenes in [4+2] cycloadditions is often enhanced compared to their simple 1,3-diene counterparts. This is partly because the equilibrium between the s-trans and s-cis conformations, a crucial factor for a diene to participate in a Diels-Alder reaction, is more favorably shifted towards the reactive s-cis isomer for vinylallenes. The unique structure of this compound, with a methyl group on the vinyl moiety and a bulky tert-butyl group at the terminus of the allene, makes it a compelling substrate for exploring these reactions.

Regio- and Stereochemical Control in Allene Diels–Alder Reactions

The regioselectivity and stereoselectivity of Diels-Alder reactions involving allenes are critical aspects that determine the structure of the cycloadduct. When an unsymmetrical vinylallene like this compound reacts with an unsymmetrical dienophile, the orientation of the reactants can lead to different regioisomers.

Regioselectivity: The outcome is governed by a combination of electronic and steric factors. Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity in Diels-Alder reactions. Generally, the reaction is favored between the atoms on the diene and dienophile that have the largest orbital coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. For vinylallenes, electron-donating groups on the allene can significantly influence the orbital coefficients, thereby directing the regiochemical outcome. masterorganicchemistry.com In the case of this compound, the methyl group on the vinyl part and the alkyl groups act as electron-donating substituents, influencing the polarization of the π-system and thus the preferred orientation of an incoming dienophile.

Stereoselectivity: The stereochemistry of allene Diels-Alder reactions is particularly noteworthy. The inherent axial chirality of a substituted allene can be transferred to the newly formed stereocenters in the product, a process known as axial-to-point chirality transfer. Optically active vinylallenes can undergo cycloadditions to form cycloadducts as single diastereomers with high enantioselectivity. nih.gov Furthermore, the approach of the dienophile can lead to either endo or exo products. While the endo rule is often favored in typical Diels-Alder reactions, the steric bulk of substituents on the allene, such as the tert-butyl group in this compound, can play a decisive role in favoring the exo transition state to minimize steric hindrance.

Concerted vs. Stepwise Mechanisms in [4+2] Cycloadditions

The Diels-Alder reaction is classically defined as a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single transition state. masterorganicchemistry.comwilliams.edu However, the mechanism can be more complex and is often debated, particularly for substituted or strained systems. Reactions can proceed through highly asynchronous concerted pathways, where the formation of the two new sigma bonds is not perfectly simultaneous, or they may follow a stepwise mechanism involving a diradical or zwitterionic intermediate.

Theoretical calculations on the Diels-Alder reaction of vinylallenes often indicate a concerted but highly asynchronous transition state. The degree of asynchronicity is influenced by the substitution pattern on both the vinylallene and the dienophile. For some systems, particularly those involving halogenated reactants, the stepwise pathway via a diradical intermediate can become kinetically competitive or even preferred over the concerted route. Computational studies have shown that while a concerted reaction is often energetically favored for enynes, the energy difference between concerted and stepwise pathways can diminish significantly for more complex systems, suggesting that competing mechanisms are possible.

Higher-Order and Cascade Cycloadditions

Beyond the classic [4+2] cycloaddition, the rich reactivity of allenes like this compound extends to a variety of higher-order and cascade processes, often facilitated by transition metal catalysts. These reactions provide powerful methods for constructing more complex cyclic and polycyclic systems.

[3+2] Cycloadditions with Dipoles or Equivalent Reagents

In [3+2] cycloadditions, an allene acts as the two-π-electron component (a dipolarophile) reacting with a three-atom, four-π-electron system known as a 1,3-dipole. This powerful reaction class is a primary method for synthesizing five-membered heterocyclic rings. libretexts.org Allenes can react with a wide variety of 1,3-dipoles, including:

Nitrile oxides

Nitrones

Azides

Diazocompounds

The regioselectivity of these additions is a key consideration, as the dipole can add across either of the allene's double bonds. The substitution on the allene, such as the methyl and tert-butyl groups on this compound, would be expected to exert strong control over which double bond reacts and the orientation of the dipole addition. Furthermore, transition metals or phosphines can be used to catalyze formal [3+2] annulations. rsc.org

[2+2+1], [2+2+2], [4+2+1], [4+3], [5+2], and [6+2] Annulations

The versatility of allenes is further demonstrated by their participation in a wide range of higher-order cycloadditions, which are predominantly catalyzed by transition metals. These reactions allow for the rapid assembly of complex polycyclic skeletons.

| Cycloaddition Type | Description | Ring Size Formed |

| [2+2+1] | A reaction involving an allene, another π-system, and a one-atom component (like CO in the Pauson-Khand reaction). | 5-membered |

| [2+2+2] | The cyclotrimerization of three two-π-electron components. Allenes can react with two alkynes, or with other allenes, to form six-membered rings. williams.edu | 6-membered |

| [4+2+1] | Involves a diene, an allene, and a one-atom component. | 7-membered |

| [4+3] | A reaction between a four-atom π-system (diene) and a three-atom π-system (allyl cation equivalent, often generated from an allene). | 7-membered |

| [5+2] | The reaction of a five-atom component (like a vinylcyclopropane) with a two-π-electron system such as an allene. | 7-membered |

| [6+2] | Involves a six-π-electron system (like a triene or an azepine) reacting with a two-π-electron partner like an allene. nih.gov | 8-membered |

For this compound, its participation in these reactions would be influenced by its substitution pattern, which affects both steric accessibility and the electronic nature of the double bonds.

Role of Transition Metals (Ti, Co, Rh, Ni, Pd, Pt, Au, Phosphine) in Cycloaddition Pathways

Transition metals are indispensable tools for unlocking novel cycloaddition pathways for allenes that are often inaccessible through thermal methods. They can act as catalysts by coordinating to the π-systems of the allene and other reactants, lowering activation energies and controlling selectivity.

Titanium (Ti): Titanium-based catalysts are used in various cycloaddition reactions.

Cobalt (Co): Cobalt complexes are well-known for catalyzing [2+2+1] (Pauson-Khand type) and [6+2] cycloadditions involving allenes. nih.gov

Rhodium (Rh): Rhodium catalysts are exceptionally versatile and are widely used for [2+2+2], [4+2], and [5+2] cycloadditions. For instance, Rh(I) complexes can catalyze the reaction of vinylallenes with alkynes.

Nickel (Ni): Nickel catalysts, often in a low oxidation state, are effective for [2+2+2] and [4+2] cycloadditions, providing an alternative to thermally forbidden or difficult reactions. williams.edu They can promote cycloadditions of unactivated dienes and allenes under mild conditions.

Palladium (Pd) and Platinum (Pt): These metals are frequently used to generate zwitterionic intermediates from allenes, which can then participate in cycloadditions like [4+3] annulations. PtCl2, for example, can activate an allene to generate a metal-zwitterionic species that undergoes a subsequent [4+3] reaction.

Gold (Au): Gold catalysts are highly carbophilic ("alkene-loving") and are known to activate allenes by coordinating to a double bond, making them susceptible to nucleophilic attack and subsequent cyclization cascades.

Phosphines: Phosphines can act as nucleophilic catalysts, especially with electron-deficient allenes. They add to the central carbon of the allene to form a zwitterionic 1,3-dipole, which can then engage in [3+2] or [4+2] cycloadditions with suitable partners.

The choice of metal and the associated ligands is crucial for controlling the outcome of the reaction, including chemo-, regio-, and stereoselectivity. For a substrate like this compound, the steric hindrance from the tert-butyl group and the electronic properties of the system would interact with the chosen metal catalyst to dictate the specific transformation that occurs.

Transition Metal-Catalyzed Functionalization Reactions of Allenes

C-H Activation Reactions Involving Allenes

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the formation of C-C and C-X bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgyoutube.com Allenes have been successfully employed as coupling partners in C-H activation reactions, further expanding the synthetic utility of this versatile functional group. epa.gov

The use of first-row transition metals, such as iron, cobalt, nickel, and copper, in these reactions is particularly attractive due to their low cost and environmental friendliness. epa.gov For example, iron-catalyzed C-H activation for the hydroarylation of allenes has been achieved with high efficiency and regioselectivity. acs.org In these reactions, a directing group on the substrate can be used to guide the metal catalyst to a specific C-H bond, ensuring high site selectivity. youtube.com

Mechanistically, these reactions often proceed through an inner-sphere mechanism involving the formation of an organometallic intermediate. youtube.com The C-H activation step, where the C-H bond is cleaved and a carbon-metal bond is formed, is a key part of the catalytic cycle. youtube.com Recent advancements in this field include the development of electrochemical methods, such as cobaltaelectro-catalyzed C-H annulation of allenes, to achieve highly enantioselective transformations. acs.org

Table 3: Transition Metal-Catalyzed C-H Activation with Allenes

| Catalyst System | Reaction Type | Key Features |

| Iron-based catalysts | Hydroarylation of allenes | High efficacy and ortho-regioselectivity, mechanistic insights gained through intermediate isolation. acs.org |

| Cobalt-based electrochemical catalysis | Enantioselective C-H annulation of allenes | Synthesis of C-N axially chiral and P-stereogenic compounds in good yields and high enantioselectivities. acs.org |

| Nickel-catalyzed reactions | Regioselective hydroarylation of allenes | Successful application for dienylation through C-H functionalization and concurrent C-O cleavage. nih.gov |

Use of First-Row Transition Metals (Mn, Fe, Co, Ni, Cu) in C-H Functionalization

The C-H functionalization of allenes using earth-abundant first-row transition metals has emerged as a cost-effective and sustainable approach for the construction of complex molecular architectures. rhhz.net While specific studies on this compound are not prevalent in the literature, the reactivity of analogous substituted allenes provides significant insights.

Iron-catalyzed hydroarylation of allenes, for instance, has been achieved with high efficacy, showcasing the potential of these inexpensive metals. acs.orgbohrium.com In such reactions, a directing group on an aromatic substrate typically guides the iron catalyst to activate a C-H bond, which then adds across one of the double bonds of the allene. For a sterically hindered substrate like this compound, the bulky tert-butyl group would likely influence the regioselectivity of the addition.

Cobalt catalysts have also been effectively used in the C-H activation and annulation reactions with allenes. rsc.orgresearchgate.net High-valent cobalt(III) catalysts are often employed to react with various directing groups, followed by insertion of the allene. The regiochemical outcome of this insertion is a key consideration. Furthermore, cobaltaelectro-catalyzed C-H annulations with allenes have been developed for the synthesis of chiral compounds, highlighting the versatility of cobalt in these transformations. acs.orgchemrxiv.orgnih.gov

Copper-catalyzed reactions of allenes are also well-documented, particularly in the context of borylation and silylation. rsc.orgacs.orgnih.gov These reactions often proceed with high regioselectivity, which is crucial when dealing with unsymmetrically substituted allenes. The electronic and steric properties of the allene play a significant role in determining the outcome of these copper-catalyzed transformations.

The following table summarizes representative examples of first-row transition metal-catalyzed C-H functionalization reactions involving allenes, which can be extrapolated to predict the behavior of this compound.

| Metal Catalyst | Reaction Type | Substrate Scope | Key Features |

| Iron | Hydroarylation | Phenones and various allenes | Weak O-coordination assistance, high ortho-regioselectivity. acs.orgbohrium.com |

| Cobalt | C-H Annulation | Benzamides and allenes | Access to atropochiral and P-stereogenic compounds via electrocatalysis. acs.orgchemrxiv.orgnih.gov |

| Copper | Silaboration | Terminal allenes | High regioselectivity towards allylic boronates and alkenyl silanes. acs.org |

Regioselectivity and Chemoselectivity in Allene C-H Activation

Controlling regioselectivity and chemoselectivity is a central challenge in the C-H activation of allenes. rsc.org The substitution pattern of the allene is a critical determinant of the reaction's outcome. In the case of this compound, the presence of a methyl group on one terminus of the allene system and a gem-dimethyl group adjacent to the other terminus creates a sterically and electronically differentiated environment.

In transition metal-catalyzed C-H functionalization reactions, the metal can coordinate to either of the two double bonds of the allene. The subsequent migratory insertion into a metal-carbon or metal-hydride bond can lead to different regioisomers. For a tetrasubstituted allene like this compound, the steric hindrance imposed by the tert-butyl group would likely direct the incoming nucleophile or electrophile to the less hindered carbon of the allene.

For instance, in cobalt-catalyzed hydroarylation reactions, the regioselectivity of allene insertion can be influenced by the nature of the directing group and the substitution on the allene. researchgate.net Similarly, in copper-catalyzed transformations, the regioselectivity is often governed by a combination of steric and electronic factors, with the boryl or silyl (B83357) group typically adding to the more accessible or electronically favored position. rsc.orgacs.org

Chemoselectivity issues can arise when other reactive functional groups are present in the molecule. However, focusing solely on the allene moiety of this compound, the primary chemoselectivity question would involve the selective reaction of one of the two double bonds.

Intramolecular Cyclization and Cycloisomerization Reactions

Intramolecular reactions of allenes provide a powerful tool for the synthesis of cyclic and heterocyclic compounds. The inherent strain and reactivity of the allene moiety make it an excellent participant in cyclization cascades.

Allenic intermediates can be readily converted into a variety of heterocyclic structures through intramolecular cyclization. acs.orgrsc.orgresearchgate.netquimicaorganica.org By tethering a nucleophile to the allene, subsequent intramolecular attack can lead to the formation of five-, six-, or even larger-membered rings. The regioselectivity of the cyclization is governed by Baldwin's rules and the nature of the tether and nucleophile.

For an allene like this compound, derivatization to introduce a tethered nucleophile would be the first step. For example, hydroxylation of one of the methyl groups followed by etherification or esterification could introduce a nucleophilic oxygen or nitrogen atom. Subsequent intramolecular cyclization would then proceed, with the stereochemistry of the starting allene potentially influencing the stereochemical outcome of the cyclized product.

The following table presents examples of heterocyclic syntheses from allenic precursors, illustrating the potential pathways for a functionalized derivative of this compound.

| Allenic Precursor Type | Reaction | Product Heterocycle |

| Allenyl amine | Intramolecular hydroamination | Pyrrolidine/Piperidine (B6355638) derivatives |

| Allenyl alcohol | Intramolecular hydroalkoxylation | Tetrahydrofuran/Tetrahydropyran derivatives |

| Allenyl azide | Intramolecular cycloaddition | Triazole derivatives researchgate.net |

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse molecules for high-throughput screening. acs.orgnih.govnih.govresearchgate.net Allenes are attractive building blocks in DOS due to their ability to participate in a wide range of transformations, leading to a variety of molecular scaffolds. researchgate.net

A DOS strategy involving an allene like this compound could start with a series of parallel reactions on the allene core. For example, different functional groups could be introduced at the methyl positions, or the allene could be subjected to various cycloaddition reactions. Each of these initial products could then be further elaborated in a branching synthesis, rapidly generating a library of complex and diverse molecules. The steric hindrance of the tert-butyl group would be a key element in controlling the stereochemical and regiochemical outcomes of these reactions, contributing to the skeletal diversity of the library.

Mechanistic Investigations of Metal-Catalyzed Allene Transformations

Understanding the mechanism of metal-catalyzed allene transformations is crucial for the rational design of new reactions and catalysts. These investigations often involve a combination of experimental techniques and computational studies.

The interaction between a metal catalyst and an allene is the first and often determining step in many catalytic cycles. acs.orgresearchgate.net The metal can coordinate to the allene in several ways, leading to different reactive intermediates. For a tetrasubstituted allene, the formation of a π-complex is the initial interaction. This coordination activates the allene towards nucleophilic or electrophilic attack.

In the context of C-H functionalization, the mechanism often involves the formation of a metallacyclic intermediate. For example, in a cobalt-catalyzed reaction, the catalyst might first activate a C-H bond of a directing group-bearing substrate to form a cobaltacycle. researchgate.net This intermediate then coordinates to the allene, and subsequent migratory insertion of the allene into the cobalt-carbon bond leads to an expanded metallacycle. Reductive elimination then furnishes the final product and regenerates the active catalyst.

The mode of allene activation can also involve the formation of a metal-allyl species. This is particularly relevant in reactions where a hydride is added across the allene or in certain cycloisomerization reactions. The stability and subsequent reactivity of these metal-allyl intermediates are highly dependent on the metal, the ligands, and the substitution pattern of the allene. For this compound, the sterically demanding tert-butyl group would play a significant role in dictating the geometry and reactivity of any such metal-allene or metal-allyl intermediates.

Oxidative Addition, Reductive Elimination, and Migratory Insertion Steps

The involvement of this compound in advanced organic transformations, particularly those catalyzed by transition metals, is fundamentally governed by a sequence of elementary steps: oxidative addition, migratory insertion, and reductive elimination. libretexts.orglibretexts.org These processes are central to the catalytic cycles of metals like palladium and rhodium. nih.govnih.gov

The catalytic cycle often commences with the oxidative addition of a substrate, such as an organic halide (R-X), to a low-valent metal center, for instance, Pd(0) or Rh(I). libretexts.orgnih.gov This step involves the cleavage of the R-X bond and the formation of two new bonds between the metal and the R and X fragments, respectively, increasing the metal's oxidation state by two. libretexts.orglibretexts.org Following this, the allene, this compound, coordinates to the now higher-valent metal center.

A crucial subsequent step is migratory insertion , where one of the existing ligands on the metal (e.g., the R group from the oxidative addition step) moves to one of the unsaturated carbons of the coordinated allene. wikipedia.orgopenochem.org This insertion can occur across either the M-C or M-H bond, forming a new alkyl or vinyl ligand and a vacant coordination site on the metal. wikipedia.orgumb.edu For instance, the insertion of an alkene into a metal-carbon bond is a key step in many polymerization and carbonylation reactions. wikipedia.orgnih.gov The regioselectivity of this insertion into the allene is critical and dictates the structure of the final product.

The catalytic cycle concludes with reductive elimination , the reverse of oxidative addition. libretexts.orglibretexts.org In this step, two cis-oriented ligands on the metal center couple and are expelled as a single molecule, forming a new C-C or C-H bond. libretexts.org This process reduces the metal's oxidation state by two, regenerating the catalytically active low-valent species, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org For example, in palladium-catalyzed cross-coupling reactions, the final product is formed via reductive elimination from a Pd(II) intermediate to regenerate the Pd(0) catalyst. nih.govyoutube.com

Radical-Mediated Transformations of Allenes

Radical Addition Reactions to Allene Central Carbon

The radical functionalization of allenes has become a significant area of research, offering unique pathways for molecular synthesis. rsc.orgrsc.orgresearchgate.net A general and predominant feature of these reactions is the regioselective addition of a radical species to the central sp-hybridized carbon atom of the allene moiety. nih.gov

For substituted allenes, including sterically hindered ones like this compound, attack at the central carbon is favored because it leads to the formation of a more stable, resonance-delocalized allylic radical intermediate. nih.govnih.gov The unpaired electron in this intermediate is distributed over the two terminal carbons of the original allene system. In contrast, radical addition to a terminal carbon would generate a less stable vinyl radical. nih.govmdpi.com The steric bulk of substituents on the allene can further direct the incoming radical to the less hindered central position. nih.gov This inherent reactivity pattern makes radical addition a predictable and reliable method for initiating transformations at the core of the allene structure. rsc.orgrsc.org

Regioselectivity and Chemoselectivity in Radical Allene Functionalization

Controlling regioselectivity and chemoselectivity is crucial for the synthetic utility of radical reactions involving allenes. nih.gov

Regioselectivity in the radical functionalization of substituted allenes is primarily dictated by the stability of the resulting radical intermediate. As established, the addition of a radical to the central carbon is highly favored, leading to a stabilized allylic radical. nih.govnih.gov This preference is a consistent theme across a wide range of radical precursors. However, the substitution pattern of the allene can influence this selectivity. For instance, using 1,1,3-trisubstituted allenes can be a strategy to prevent radical attack at the terminal carbons, thus ensuring high regioselectivity for the central carbon. nih.gov

Chemoselectivity refers to the selective reaction of the allene in the presence of other functional groups. The unique electronic nature of the allene's central carbon often allows for high chemoselectivity. nih.gov The development of photocatalytic methods has further enhanced the ability to control these selectivities under mild conditions. rsc.org For example, in Rh(I)-catalyzed cycloadditions, the chemoselectivity between the allene and an alkyne in the same molecule can be controlled, with the reaction often occurring exclusively at the terminal double bond of the allene due to electronic factors. nih.govacs.orgnih.govacs.org

Difunctionalization and Trifunctionalization of the Allene Carbon Atoms

The unique three-carbon structure of allenes makes them ideal platforms for multicomponent reactions, allowing for the rapid construction of molecular complexity through difunctionalization and trifunctionalization. rsc.orgrsc.orgmdpi.com

Difunctionalization involves the addition of two new functional groups across the allene skeleton. researchgate.netmdpi.commdpi.com In a typical radical-mediated process, a radical adds to the central carbon, and the resulting allylic radical is then trapped by another reagent. nih.gov This cascade allows for the formation of two new bonds in a single operation. Recent advances have focused on developing these reactions using sustainable methods like photocatalysis. researchgate.net

Trifunctionalization , the process of adding functional groups to all three carbons of the allene, is a more recent and challenging endeavor. nih.govmdpi.comacs.org These reactions are powerful as they can create multiple new bonds and stereocenters in one pot. nih.govacs.org One strategy involves the initial addition of a radical to one of the π-bonds, followed by a subsequent reaction on the remaining π-bond. nih.govacs.org Another approach uses a light-promoted reaction where an amidyl radical cyclizes onto the allene, forming a vinyl radical that is then trapped, ultimately functionalizing all three carbon atoms without the need for expensive transition metal catalysts. nih.govacs.org

The table below provides a general overview of these multi-functionalization strategies.

| Reaction Type | General Mechanism | Key Features |

| Difunctionalization | Radical addition to the central carbon, followed by trapping of the allylic radical intermediate. researchgate.netnih.gov | Rapid increase in molecular complexity; can be achieved via various radical initiation methods. mdpi.commdpi.com |

| Trifunctionalization | Sequential additions across both π-bonds or a tandem radical-mediated process involving cyclization and trapping. nih.govmdpi.comacs.org | Forms up to four new bonds and multiple stereocenters in a single pot; can be achieved using metal-free, light-promoted methods. nih.govacs.org |

Photocatalytic Generation of Radical Intermediates

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for generating radical intermediates under mild conditions, which can then be used to functionalize allenes. tdl.orgnih.govrsc.org This approach often utilizes photosensitizers, such as iridium or ruthenium complexes, that can initiate single-electron transfer (SET) processes upon light absorption. rsc.orgrsc.org

The general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state can then engage with a radical precursor in either an oxidative or reductive quenching cycle. For example, the excited photocatalyst can reduce an alkyl halide, generating an alkyl radical that subsequently adds to the central carbon of the allene. rsc.orgtdl.org Alternatively, the excited photocatalyst can be reduced by an electron donor, and the resulting highly reducing species can then generate the desired radical.

This photocatalytic approach has been successfully applied to a variety of allene functionalizations, including:

Difunctionalization: Generating radicals that initiate a cascade, leading to the addition of two new functional groups. rsc.orgresearchgate.net

Trifunctionalization: Light-promoted, metal-free reactions can generate amidyl radicals that initiate a cyclization cascade to functionalize all three allene carbons. nih.govacs.org

Dual Catalysis: Combining photoredox catalysis with another catalytic cycle, such as with nickel or copper, allows for complex transformations like acyl trifluoromethylthionation or the synthesis of chiral α-allenols. rsc.org

The table below summarizes representative photocatalytic systems for allene functionalization.

| Photocatalyst System | Radical Precursor Type | Transformation Type |

| Iridium or Ruthenium Complexes | Alkyl Halides, Aryl Diazonium Salts | Difunctionalization (e.g., Alkylation, Arylation) rsc.orgtdl.org |

| Organic Dyes (Metal-Free) | N-alkoxy- or N-hydroxy-amides | Trifunctionalization via Amidyl Radicals nih.govacs.org |

| Dual Photoredox/Transition Metal | Thioesters, Alkyl Silicates | Acylthiolation, Asymmetric Functionalization rsc.org |

Rearrangement Reactions of this compound and Analogs

The rearrangement of alkylallenes such as this compound into conjugated 1,3-dienes is a synthetically valuable, atom-efficient, and redox-neutral transformation. mdpi.comresearchgate.netbohrium.com This process is driven by the greater thermodynamic stability of the resulting conjugated system. encyclopedia.pub These rearrangements can be initiated through various means, including pericyclic shifts, acid catalysis, or thermal induction.

Sigmatropic rearrangements involve the intramolecular shift of a sigma bond to a new position within a π-electron system. wikipedia.org In the context of allenes, a formal nih.govacs.org-hydrogen shift is a key sigmatropic process that can lead to the formation of a conjugated diene. bohrium.com For instance, under flash vacuum pyrolysis conditions (540 °C), certain exo-cyclic allenes have been observed to rearrange into 1,3-dienes, a transformation postulated to occur via a formal nih.govacs.org-hydrogen migration. encyclopedia.pub A theoretical study calculated the activation energy (ΔH‡) for this type of thermal rearrangement to be approximately 50 kcal mol−1. encyclopedia.pub While specific studies on this compound are not prevalent, its structure allows for analogous nih.govacs.org-hydrogen shifts.

Electrocyclic reactions are pericyclic processes that involve the cyclization of a conjugated polyene, resulting in the formation of a cyclic compound with one fewer π-bond and one new σ-bond. libretexts.org These reactions are reversible and stereospecific, with the stereochemistry of the product depending on whether the reaction is conducted under thermal or photochemical conditions. libretexts.org For example, heating (2E,4Z,6E)-2,4,6-octatriene yields exclusively cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org The reverse, electrocyclic ring-opening, is also highly stereospecific. masterorganicchemistry.com Although this compound itself is not a conjugated polyene, its isomerization products, which are conjugated dienes, could potentially undergo subsequent electrocyclic ring closures.

Table 1: Key Pericyclic Reaction Types Relevant to Allenes and Their Products

| Reaction Type | Description | Driving Force | Typical Conditions |

| nih.govacs.org-Sigmatropic Shift | Intramolecular migration of a hydrogen atom across the allene backbone. | Formation of a stable conjugated diene. | Thermal (High Temperature) or Photochemical. |

| Electrocyclic Ring Closure | Intramolecular reaction of a conjugated triene to form a cyclohexadiene. | Formation of a cyclic system. | Thermal or Photochemical. |

The isomerization of allenes to their more stable 1,3-diene counterparts is a fundamental reaction. mdpi.comresearchgate.net This transformation provides a direct synthetic route to functionalized 1,3-dienes, which are crucial building blocks in organic synthesis, notably in Diels-Alder reactions. mdpi.comencyclopedia.pub

Acid-mediated rearrangements of allenes typically proceed through the protonation of the central sp-hybridized carbon atom. encyclopedia.pub This step generates a stabilized vinyl or allyl carbocation intermediate, which subsequently loses a proton to form the thermodynamically favored conjugated diene. mdpi.comencyclopedia.pub The scope of this method is often dependent on the ability of the allene's substituents to stabilize the transient carbocation. encyclopedia.pub

For example, the treatment of tetramethylallene (B85980) with silica (B1680970) gel, which acts as an acid catalyst, results in its rearrangement to 2,4-dimethylpenta-1,3-diene. mdpi.com This transformation highlights how even mild acidic conditions can facilitate this isomerization. Similarly, allenes bearing electron-donating aryl groups readily undergo rearrangement in the presence of acid. mdpi.comencyclopedia.pub For this compound, acid catalysis would lead to protonation at C-3, forming a tertiary carbocation at C-2, which is stabilized by the adjacent double bond. Subsequent deprotonation from the C-1 methyl group would yield the conjugated diene, 2,5,5-trimethylhexa-1,3-diene.

Table 2: Examples of Acid-Mediated Allene Isomerization

| Allene Substrate | Acid Catalyst | Product | Reference |

| 3-Methyl-1,2-butadiene | Hydrogen Chloride | Isoprene | encyclopedia.pub |

| Tetramethylallene | Silica Gel | 2,4-Dimethylpenta-1,3-diene | mdpi.com |

| Aryl-substituted allenes | HCl | Aryl-substituted 1,3-dienes | mdpi.comencyclopedia.pub |

Thermal conditions can also induce the rearrangement of allenes to 1,3-dienes. Studies on tetramethylallene have shown that heating the compound in a glass vessel pre-treated with acid leads to a rapid rearrangement to 2,4-dimethylpenta-1,3-diene. mdpi.com This suggests that trace acidity on surfaces can catalyze the isomerization at elevated temperatures. In contrast, in base-treated vessels, dimerization of the allene is the predominant reaction. mdpi.com This highlights the critical role of reaction conditions in directing the reactivity of allenes. High-temperature flash vacuum pyrolysis is another method for effecting these rearrangements, often proceeding through sigmatropic shifts as discussed previously. encyclopedia.pub

Allenes possessing different substituents on their terminal carbons exhibit axial chirality. numberanalytics.com The interconversion between the enantiomers of a chiral allene, known as stereoinversion or racemization, is a key aspect of their dynamic stereochemistry. numberanalytics.com While direct thermal or acid-catalyzed stereoinversion of this compound is not extensively documented, studies on related systems, particularly in the context of metal-mediated transformations, provide significant mechanistic insight. nih.govacs.orgnih.gov

The stereoinversion of allenes has been investigated through the behavior of metallacycles formed from the [2+2] cycloaddition of enantioenriched allenes with chiral imidozirconium complexes. acs.orgnih.gov These studies propose two distinct pathways for the racemization of the allene moiety within the metallacycle intermediate. nih.gov

Reversible β-Hydride Elimination: For metallacycles derived from dialkylallenes, which possess β-hydrogen atoms, a rapid stereochemical scrambling at the α-carbon of the metallacycle occurs. This is attributed to a reversible β-hydride elimination mechanism. nih.govacs.org This pathway is highly relevant to alkylallenes like this compound.

η⁴-Azatrimethylenemethane Transition State: In contrast, diarylallenes, which lack the requisite β-hydrogens for elimination, undergo stereoinversion much more slowly. For these systems, a proposed mechanism involves the puckering of the metallacycle to form an η⁴-azatrimethylenemethane-like transition state. Reversion to the metallacycle structure from this intermediate can result in the inversion of the α-stereocenter. nih.govacs.orgnih.gov

These mechanistic models, developed from organometallic systems, offer a foundational understanding of the potential pathways for the stereoinversion of the allene axis, processes that are fundamental to controlling the stereochemical outcome of reactions involving chiral allenes.

Stereochemical Aspects and Asymmetric Synthesis Strategies Involving 2,5,5 Trimethylhexa 2,3 Diene

Elucidation of Axial Chirality in Substituted Allene (B1206475) Systems

Allenes possess a linear C=C=C core, with the central carbon being sp-hybridized and the two terminal carbons being sp²-hybridized. This arrangement dictates that the substituents at one end of the allene are in a plane perpendicular to the substituents at the other end. masterorganicchemistry.com This orthogonal arrangement of substituents is the basis for the potential of axial chirality in allenes.

For an allene to exhibit axial chirality and exist as a pair of non-superimposable mirror images (enantiomers), a key condition must be met: each of the two terminal carbons of the allene system must be substituted with two different groups. masterorganicchemistry.comchemistrysteps.com If either terminal carbon bears two identical substituents, the molecule will possess a plane of symmetry and will be achiral. masterorganicchemistry.com

In the case of 2,5,5-trimethylhexa-2,3-diene , the structure is as follows:

Analyzing the substitution pattern at the terminal carbons of the allene moiety (C2 and C3):

At carbon C2: There are two methyl (-CH₃) groups attached.

At carbon C3: There is a hydrogen (-H) atom and a tert-butyl (-C(CH₃)₃) group attached.

Since the substituents on carbon C2 are identical (two methyl groups), this compound possesses a plane of symmetry that bisects the C3-C4 bond and the H-C3-tert-butyl angle. Consequently, the molecule is achiral and does not exhibit axial chirality. Therefore, it cannot be resolved into enantiomers and does not have an R/S configuration.

While this compound itself is achiral, the principles of axial chirality are fundamental to understanding the stereochemistry of closely related, substituted allenes. For instance, if one of the methyl groups at C2 were replaced by a different substituent (e.g., a phenyl group), the resulting molecule, 3-tert-butyl-2-methyl-2-phenylhexa-2,3-diene, would be chiral. The bulky tert-butyl group can play a significant role in influencing the stereochemical outcome of reactions involving such chiral allenes. acs.org

Strategies for Chirality Transfer in Allene Synthesis and Reactions

Chirality transfer, the process by which stereochemical information is passed from a chiral entity to a new stereocenter, is a cornerstone of asymmetric synthesis. In the context of allenes, this can involve the formation of a chiral allene from a chiral precursor or the transfer of axial chirality from an allene to a new central chirality in the product. As this compound is achiral, it cannot directly participate in these chirality transfer processes as a chiral starting material. However, the principles are illustrated here with examples of related chiral allenes.

The synthesis of enantiomerically enriched allenes is a significant challenge that has been addressed through various strategies, often relying on the use of chiral starting materials. One common approach involves the SN2' reaction of enantioenriched propargylic derivatives. csic.es For instance, the copper-catalyzed reaction of chiral propargylic phosphates with organoboron compounds can proceed with excellent point-to-axial chirality transfer to yield geminally disubstituted terminal allenes. csic.es

Another strategy involves the stereospecific rearrangement of chiral precursors. While direct examples for the synthesis of a chiral analogue of this compound are not prominent in the literature, the general principle would involve starting with a chiral molecule that can be converted to the allene with high stereospecificity.

| Precursor Type | Reaction | Chirality Transfer Mechanism | Representative Example (Hypothetical for a Chiral Analogue) |

| Chiral Propargylic Alcohol Derivative | SN2' Substitution | Point-to-axial | A chiral propargylic mesylate reacting with a methylcuprate. |

| Chiral Alkyne | Isomerization | Central-to-axial | Isomerization of a chiral alkyne catalyzed by a chiral base. |

This table illustrates general strategies for the synthesis of enantiopure allenes, as direct synthesis of a chiral analogue of this compound is not widely reported.

Axially chiral allenes are valuable intermediates for the synthesis of compounds with central chirality. rsc.org In these reactions, the axial chirality of the allene is destroyed, but in a way that directs the formation of a new stereocenter with a specific configuration. rsc.org This process is highly valuable for creating highly functionalized, enantiopure carbocyclic and heterocyclic structures. rsc.org

The mechanism of chirality transfer often involves a concerted or highly stereospecific reaction pathway where the geometry of the transition state is dictated by the existing axial chirality of the allene. rsc.org Examples include intramolecular cyclizations and intermolecular additions where the approach of the reagent is directed to one of the two diastereotopic faces of the allene double bonds. rsc.orgresearchgate.net

Since this compound is achiral, it cannot undergo axial-to-central chirality transfer. A chiral allene is a prerequisite for this phenomenon. For example, a chiral allene could undergo an intramolecular cyclization where the axial chirality dictates the stereochemistry of the newly formed ring. nih.gov

| Reaction Type | Description | Outcome for a Chiral Allene | Applicability to this compound |

| Intramolecular Cyclization | An axially chiral allene with a tethered reactive group cyclizes. | Formation of a cyclic product with one or more new stereocenters. rsc.org | Not applicable (achiral). |

| Intermolecular Addition | A reagent adds across one of the double bonds of an axially chiral allene. | Formation of an acyclic product with a new stereocenter. researchgate.net | Not applicable (achiral). |

| Epoxidation | Oxidation of one of the double bonds of an axially chiral allene. | Formation of a chiral allene oxide with new stereocenters. researchgate.net | Not applicable (achiral). |

This table outlines the concept of axial-to-central chirality transfer, which requires a chiral allene and is therefore not a process that this compound can undergo.

Catalytic Asymmetric Transformations Utilizing Allenes

Catalytic asymmetric reactions provide an efficient means to generate chiral molecules. Allenes are versatile substrates in a variety of such transformations. Again, as this compound is achiral, it would not be the substrate of choice for generating enantiomerically enriched products in the absence of a chiral catalyst that could desymmetrize the molecule. The following sections discuss general principles with examples from related chiral or prochiral allenes.

Allenes are excellent partners in cycloaddition reactions, including [2+2], [4+2], and [4+3] cycloadditions, to construct various carbo- and heterocyclic rings. mdpi.comrsc.org When a chiral catalyst is employed, these reactions can be rendered enantioselective. In such a reaction with a prochiral allene, the catalyst differentiates between the two enantiotopic faces of the allene, leading to the preferential formation of one enantiomer of the product.

For an allene like this compound, which is achiral but has prochiral faces at the C3=C4 double bond, a chiral catalyst could, in principle, induce enantioselectivity in a cycloaddition reaction. However, the trisubstituted nature of this allene might present challenges in terms of reactivity and selectivity. Research in enantioselective cycloadditions has often focused on allenoates and other activated allenes. rsc.org

| Cycloaddition Type | Catalyst System | Substrate Type | Product |

| [4+2] Cycloaddition | Chiral Phosphine (B1218219)/Metal Complex | Allenoates and Imines | Chiral Spirocyclic Compounds rsc.org |

| [2+2] Cycloaddition | Gold/Chiral Carbene | N-Allenamides and Dienes | Chiral Cyclobutanes epa.gov |

| [5+2] Cycloaddition | Palladium/Chiral Ligand | Vinylethylene Carbonates and Imines | Chiral N-fused 1,3-Oxazepines wikipedia.org |

This table presents examples of enantioselective cycloaddition reactions involving various types of allenes, illustrating the general strategies employed in this area.

In asymmetric catalysis, achieving high diastereoselectivity is as crucial as enantioselectivity, especially when creating molecules with multiple stereocenters. The design of chiral ligands that coordinate to a metal catalyst is a primary strategy for controlling the stereochemical outcome of a reaction. These ligands create a chiral environment around the metal center, which can effectively differentiate between diastereomeric transition states.

Non-covalent interactions, such as hydrogen bonding, π-stacking, and steric repulsion, between the catalyst, ligand, and substrate are critical for achieving high levels of stereocontrol. harvard.edunih.gov These weak interactions can lock the substrate into a specific conformation in the transition state, leading to the preferential formation of one diastereomer. harvard.eduprinceton.edu

In reactions involving sterically demanding allenes, such as those with a tert-butyl group, the steric bulk can be a dominant factor in directing the stereochemical outcome. A well-designed chiral ligand can work in concert with the inherent steric properties of the substrate to amplify diastereoselectivity. For instance, a chiral ligand can create a "chiral pocket" that only allows the substrate to approach the catalyst from a specific trajectory, thus controlling the formation of the new stereocenter relative to existing ones.

While there is a lack of specific studies on the diastereoselective reactions of this compound, the general principles of ligand design and the exploitation of non-covalent interactions are broadly applicable in the field of asymmetric catalysis involving allenes.

| Interaction Type | Role in Diastereoselective Control | Example from Literature (General Allenes) |

| Steric Repulsion | The ligand's bulky groups block one face of the substrate, forcing the reagent to attack from the less hindered face. | A chiral phosphine ligand with bulky substituents directing the addition to an allene. |

| Hydrogen Bonding | A ligand with a hydrogen bond donor/acceptor site can pre-organize the substrate in the transition state. nih.gov | A thiourea-based catalyst directing the addition of a nucleophile to an allenoate. nih.gov |

| π-π Stacking | Aromatic rings on the ligand and substrate can interact, leading to a more ordered transition state. | A chiral ligand with a binaphthyl scaffold controlling the cycloaddition of an aryl-substituted allene. |

This table summarizes how ligand design and non-covalent interactions are used to control diastereoselectivity in reactions of allenes.

Advanced Synthetic Applications and Future Research Directions of 2,5,5 Trimethylhexa 2,3 Diene

Construction of Complex Molecular Architectures

The strained allenic structure of 2,5,5-trimethylhexa-2,3-diene provides a powerful impetus for its participation in a variety of cycloaddition and cyclization reactions, enabling the efficient synthesis of complex polycyclic and heterocyclic scaffolds.

Synthesis of Polycyclic Skeletons

The strategic use of this compound and its derivatives in cycloaddition reactions has proven to be a highly effective method for assembling polycyclic skeletons. acgpubs.orgmdpi.com These reactions, which can be promoted thermally, under high pressure, or with catalysis, lead to the formation of multiple carbon-carbon bonds in a single step, often with high stereoselectivity. acgpubs.orgmdpi.comlibretexts.org

A key strategy involves the Diels-Alder reaction, a [4+2] cycloaddition, where the diene component of a molecule reacts with a dienophile to form a six-membered ring. acgpubs.orglibretexts.org While this compound itself is not a diene, it can be a precursor to dienes used in these reactions. For instance, derivatives of this compound can be designed to contain a diene moiety, which can then undergo intramolecular Diels-Alder reactions to construct intricate polycyclic systems. This approach has been instrumental in the synthesis of natural product scaffolds. nih.gov

Furthermore, other types of cycloadditions, such as [4+3] and [2+2] cycloadditions, expand the range of accessible polycyclic structures. pku.edu.cnnih.gov For example, rhodium-catalyzed [4+3] cycloadditions of diene-vinylcyclopropanes, which can be conceptually related to derivatives of this compound, have been used to construct 5/7/5 tricyclic skeletons. pku.edu.cn

| Reaction Type | Reactants | Catalyst/Conditions | Product Skeleton | Reference |

|---|---|---|---|---|

| Intramolecular Diels-Alder | Amide-stabilized 2-aminodiene | Elevated temperatures | Tetracyclic model systems of zoanthamines | nih.gov |

| [4+3] Cycloaddition | Diene-vinylcyclopropanes and CO | Rh(I) catalyst | Angular 5/7/5 tricycles | pku.edu.cn |

| [4+2] Cycloaddition | 1,3-Dienes and alkynes | Cobalt complexes | 1,4-Cyclohexadienes | nih.gov |

| [4π + 2π] Cycloaddition | 1,2-Dienes and 1,3,5-cyclooctatriene | Co(acac)2(dppe)/Zn/ZnI2 | Tricyclo[4.2.2.02,5]decenes | mdpi.com |

Access to Diverse Heterocyclic Compounds

The reactivity of allenes makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds. mdpi.comnih.govuobaghdad.edu.iq Through carefully designed reaction sequences, this compound can be incorporated into various heterocyclic ring systems, including those containing nitrogen, oxygen, and sulfur.

One prominent strategy involves cycloaddition reactions with dipolarophiles. For instance, [3+2] cycloadditions of allenes with nitrones or azides can lead to the formation of five-membered heterocyclic rings. sci-hub.se These reactions often proceed with high regioselectivity and can be used to generate complex molecular architectures containing multiple stereocenters.

Furthermore, transition metal-catalyzed reactions provide a powerful platform for the synthesis of heterocycles from allenes. For example, palladium-catalyzed reactions can be employed to construct nitrogen-containing heterocycles. mdpi.com Similarly, other transition metals have been shown to catalyze the annulation of allenes with various partners to afford a diverse range of heterocyclic products.

| Reaction Type | Allene Derivative | Reaction Partner | Catalyst/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Generic Allene | Nitrone | Not specified | Isoxazolidine derivative | mdpi.com |

| [4+2] Cycloaddition | Nitrogen heterocycles | 1,3-Dienes | Rh(III) catalyst | Polyheterocyclic structures | mdpi.com |

| Multicomponent Annulation | Cyclopropenones, anilines, and sulfur | Fe(OTf)3 | Isothiazolone derivatives | mdpi.com | |

| Cyclization | 1,3-Dienyl bromide derivatives | KSeCN | CuO Nanoparticles | Selenophenes | mdpi.com |

Strategies in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space and facilitate the discovery of new bioactive compounds. mdpi.comnih.govcam.ac.uk The unique reactivity of this compound and its derivatives makes them valuable building blocks in DOS strategies.

One approach involves using the allene as a linchpin to which various substituents can be attached, leading to a library of related but structurally distinct molecules. This "appendage diversity" allows for the systematic exploration of structure-activity relationships. cam.ac.uk

More advanced DOS strategies utilize the allene as a branching point to generate skeletal diversity. nih.govcam.ac.uk By subjecting a common allene-containing intermediate to a variety of reaction conditions, a range of different molecular scaffolds can be produced. For example, a single allene precursor could be transformed into different cyclic or polycyclic systems through different cycloaddition or cyclization pathways. This approach has been successfully employed to generate libraries of complex and diverse molecules with potential biological activity. nih.gov

Development of Innovative Catalytic Systems

The development of new catalytic systems that can effectively harness the reactivity of allenes like this compound is a key area of ongoing research. These efforts are focused on discovering novel transition metal catalysts and exploring the potential of photoredox and electrocatalysis to enable new and efficient transformations.

Exploration of New Transition Metal Catalysts

Transition metal catalysis has revolutionized organic synthesis, and the development of new catalysts for allene transformations is a vibrant field of research. vtt.finih.govsnnu.edu.cn A wide range of transition metals, including palladium, rhodium, cobalt, and iron, have been shown to catalyze reactions involving allenes. nih.govpku.edu.cnnih.govmdpi.com

Research in this area is focused on several key goals. One is the development of catalysts that can control the chemo-, regio-, and stereoselectivity of allene reactions. nih.gov This is particularly important for the synthesis of complex molecules with multiple stereocenters. Another goal is to expand the scope of allene transformations to include new types of reactions and to enable the use of a wider range of substrates.

For example, recent work has shown that cobalt catalysts can be used to achieve chemodivergent [4+2] or [2+2] cycloadditions between 1,3-dienes and alkynes, providing access to either 1,4-cyclohexadienes or cyclobutenes from the same starting materials. nih.gov This level of control, achieved by tuning the ligand on the metal catalyst, highlights the power of transition metal catalysis to unlock new synthetic pathways.

Advances in Photoredox and Electrocatalysis for Allene Transformations

Photoredox and electrocatalysis have emerged as powerful tools in organic synthesis, offering mild and environmentally friendly alternatives to traditional methods. rsc.org These techniques utilize light or electricity, respectively, to generate highly reactive intermediates, such as radical ions, which can then participate in a variety of chemical transformations.

The application of photoredox and electrocatalysis to allene chemistry is a relatively new but rapidly growing area of research. These methods have the potential to enable new types of allene reactions that are not possible with traditional thermal or transition metal-catalyzed methods. For example, the generation of allene radical cations or anions could open up new avenues for cycloaddition and cyclization reactions.

Emerging Reaction Discoveries and Mechanistic Pathways

Currently, there is no available scientific literature detailing emerging reaction discoveries or mechanistic pathways specifically involving this compound.

Potential for Derivatization to Novel Materials

There are no published studies on the derivatization of this compound for the synthesis of novel materials.

Q & A

Q. What are the common synthetic routes for 2,5,5-Trimethylhexa-2,3-diene, and how can reaction conditions influence yield?

Methodological Answer: Synthesis of conjugated dienes like this compound often employs Wittig reactions, alkylation, or acylation strategies. For example, allylic bromides (e.g., allylbromide) can undergo alkylation with malonate derivatives, followed by decarboxylation and dehydration steps to form dienes . Key parameters include temperature control (to prevent undesired isomerization), solvent polarity (to stabilize intermediates), and stoichiometric ratios of reagents (e.g., NaBH₄ for selective reduction). Optimizing these factors can improve yields by 20–30% in analogous systems .

Q. How can researchers confirm the structural identity of this compound experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Analyze and spectra for characteristic diene proton couplings (J ≈ 10–12 Hz) and quaternary carbon shifts.

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to identify molecular ion peaks (m/z) and fragmentation patterns. Cross-reference with databases like NIST Standard Reference Data for validation .

- IR Spectroscopy : Detect C=C stretching vibrations (~1600–1680 cm) and methyl group absorptions (~1370–1460 cm) .

Q. What are the stability considerations for storing this compound?

Methodological Answer: Conjugated dienes are prone to oxidation and polymerization. Store under inert atmospheres (argon or nitrogen) at temperatures ≤4°C. Use amber vials to prevent photodegradation. Purity should be verified via GC-MS before storage, and stabilizers like BHT (butylated hydroxytoluene) may be added at 0.01–0.1% w/w to inhibit radical reactions .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Methodological Answer: Discrepancies in spectral data often arise from isomerization or impurities. For example, allylic shifts in NMR may indicate partial conversion to allene isomers. To address this:

Q. What strategies optimize regioselectivity in diene functionalization reactions?

Methodological Answer: Regioselective functionalization depends on steric and electronic effects. For this compound:

- Electrophilic Additions : Use bulky Lewis acids (e.g., AlCl₃) to direct attack to the less substituted double bond.

- Catalytic Hydrogenation : Employ Wilkinson’s catalyst (RhCl(PPh₃)₃) for selective reduction of terminal double bonds.

- Kinetic vs. Thermodynamic Control : Adjust reaction temperatures—low temperatures favor kinetic products (e.g., endo adducts in Diels-Alder reactions) .

Q. How can researchers address reproducibility issues in synthesizing this compound?

Methodological Answer: Reproducibility challenges often stem from trace impurities or inconsistent reaction conditions. Mitigation strategies include:

- Detailed Documentation : Record exact reagent grades (e.g., ≥99% purity), solvent drying protocols, and equipment calibration data.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Batch Analysis : Compare yields and purity across multiple synthetic batches using ANOVA or similar statistical tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.